Pentane diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane diiodide can be synthesized through the halogenation of pentane. One common method involves the reaction of pentane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete halogenation. The general reaction is as follows:
C5H12+I2→C5H10I2+H2
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Pentane diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The compound can be reduced to pentane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes such as pentene.
Reduction: Pentane.
Scientific Research Applications
Pentane diiodide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Employed in the study of halogenated compounds’ effects on biological systems.
Mechanism of Action
The mechanism of action of pentane diiodide in chemical reactions involves the cleavage of the carbon-iodine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to iodine, displacing the iodine atoms. In elimination reactions, bases abstract protons from the carbon atoms adjacent to the iodine, leading to the formation of double bonds. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Pentane dibromide (C5H10Br2)
- Pentane dichloride (C5H10Cl2)
- Hexane diiodide (C6H12I2)
Uniqueness
Pentane diiodide is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties compared to its brominated or chlorinated counterparts. The larger size of iodine also influences the steric and electronic effects in reactions, making this compound a valuable compound in synthetic chemistry.
Properties
CAS No. |
66688-35-5 |
---|---|
Molecular Formula |
C5H10I2 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
1,1-diiodopentane |
InChI |
InChI=1S/C5H10I2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 |
InChI Key |
QGZMPDWGZXYBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.